molecular formula C9H14FN3O2S B15112845 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine

Katalognummer: B15112845
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: FQMZUGSGJFZERV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and an imidazole-4-sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of piperidine with fluoromethylating agents under controlled conditions to introduce the fluoromethyl group. Subsequently, the imidazole-4-sulfonyl group is introduced through sulfonylation reactions using reagents such as imidazole-4-sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1H-imidazole-4-sulfonyl)piperidine: Lacks the fluoromethyl group, which may affect its reactivity and biological activity.

    4-(chloromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine: Substitutes the fluoromethyl group with a chloromethyl group, potentially altering its chemical properties and interactions.

    4-(bromomethyl)-1-(1H-imidazole-4-sulfonyl)piperidine: Similar to the chloromethyl analog but with a bromomethyl group.

Uniqueness

The presence of the fluoromethyl group in 4-(fluoromethyl)-1-(1H-imidazole-4-sulfonyl)piperidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Eigenschaften

Molekularformel

C9H14FN3O2S

Molekulargewicht

247.29 g/mol

IUPAC-Name

4-(fluoromethyl)-1-(1H-imidazol-5-ylsulfonyl)piperidine

InChI

InChI=1S/C9H14FN3O2S/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-7-12-9/h6-8H,1-5H2,(H,11,12)

InChI-Schlüssel

FQMZUGSGJFZERV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CF)S(=O)(=O)C2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.